molecular formula C13H12N4O2 B11183574 Ethyl 3-methyl[1,2,4]triazino[2,3-a]benzimidazole-2-carboxylate

Ethyl 3-methyl[1,2,4]triazino[2,3-a]benzimidazole-2-carboxylate

Cat. No.: B11183574
M. Wt: 256.26 g/mol
InChI Key: ABXYWPHCVOEMOC-UHFFFAOYSA-N
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Description

Ethyl 3-methyl[1,2,4]triazino[2,3-a]benzimidazole-2-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes a triazine and benzimidazole moiety, making it a valuable scaffold in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl[1,2,4]triazino[2,3-a]benzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol, leading to the formation of the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl[1,2,4]triazino[2,3-a]benzimidazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazine or benzimidazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-methyl[1,2,4]triazino[2,3-a]benzimidazole-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl[1,2,4]triazino[2,3-a]benzimidazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its fused ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

ethyl 3-methyl-[1,2,4]triazino[2,3-a]benzimidazole-2-carboxylate

InChI

InChI=1S/C13H12N4O2/c1-3-19-12(18)11-8(2)14-13-15-9-6-4-5-7-10(9)17(13)16-11/h4-7H,3H2,1-2H3

InChI Key

ABXYWPHCVOEMOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C3=CC=CC=C3N=C2N=C1C

Origin of Product

United States

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